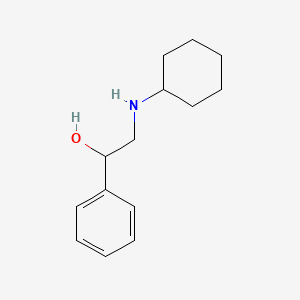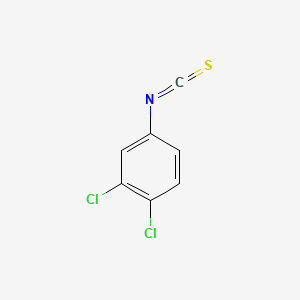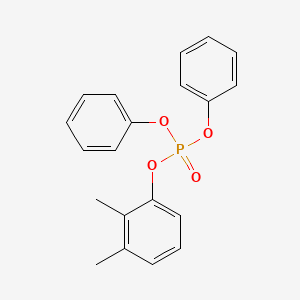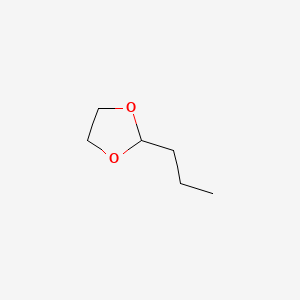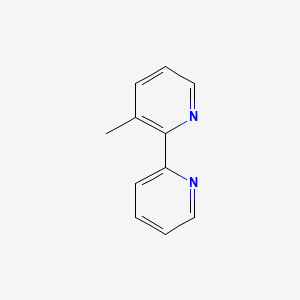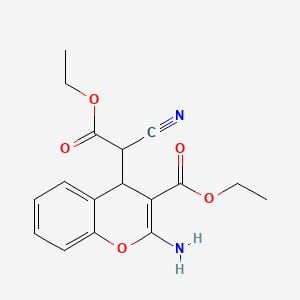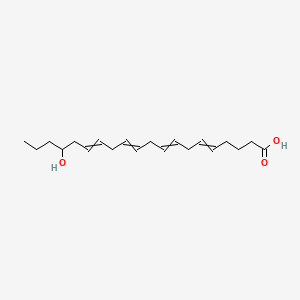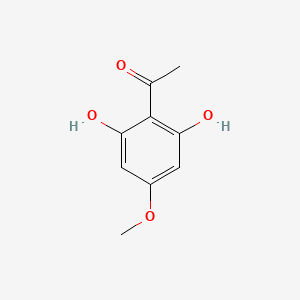
2',6'-Dihydroxy-4'-methoxyacetophenone
Descripción general
Descripción
2’,6’-Dihydroxy-4’-methoxyacetophenone is a member of the class of acetophenones. It is a monomethoxybenzene, a member of resorcinols and a dihydroxyacetophenone . It has a role as a plant metabolite and a phytoalexin . It is functionally related to a 2’,4’,6’-trihydroxyacetophenone .
Molecular Structure Analysis
The molecular formula of 2’,6’-Dihydroxy-4’-methoxyacetophenone is C9H10O4 . The IUPAC name is 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone . The InChI is InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 . The Canonical SMILES is CC(=O)C1=C(C=C(C=C1O)OC)O .
Physical And Chemical Properties Analysis
2’,6’-Dihydroxy-4’-methoxyacetophenone is a powder . It has a molecular weight of 182.17 g/mol . It can be dissolved in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Aplicaciones Científicas De Investigación
1. Inhibitory Activity of Acetophenone Glucosides
- Summary of Application: 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-glucoside and 2,6-dihydroxy-4-methoxyacetophenone 3-C-β-D-(6′-O-galloyl)glucoside were isolated from the EtOAc soluble fraction of the MeOH extract of clove buds (Syzygium aromaticum). These compounds showed significant prolyl endopeptidase inhibitory activity .
- Methods of Application: The compounds were isolated from the EtOAc soluble fraction of the MeOH extract of clove buds .
- Results or Outcomes: Compound 2 showed significant prolyl endopeptidase inhibitory activity with IC 50 value of 17.2±1.1 μM, suggesting it may have potential use against memory impairment and cognitive decline .
2. Synthesis of Flavones
- Summary of Application: 2’-Hydroxy-6’-methoxyacetophenone was used as a starting material in the synthesis of 5-methoxyflavaone and 5,6-dihydroxyflavone .
- Methods of Application: The compound was used as a starting material in the synthesis process .
- Results or Outcomes: The synthesis resulted in the production of 5-methoxyflavaone and 5,6-dihydroxyflavone .
3. Pesticide
- Summary of Application: The proven ability of acetophenone-rich plants to fend off pests and insects has shed light on the perspective of using acetophenone derivatives as pesticides .
- Methods of Application: Acetophenone derivatives are used in plants to repel insects .
- Results or Outcomes: With crops suffering catastrophic losses due to pest attacks and diseases, and public opinion bending towards mitigating the use of chemical pesticides, acetophenone rises as a candidate for an eco-friendly alternative for synthetic pesticides .
4. Drug Production
- Summary of Application: Plant-derived acetophenones are important precursors for drug production .
- Methods of Application: Acetophenone derivatives such as apocynin (207) and paeonol (217) show anti-inflammatory traits without any negative side effects, which make them perfect options for synthesizing drugs .
- Results or Outcomes: The use of plants containing paeonol in folk medicine for their therapeutic properties dates back to a millennia ago . Acetophenones can also contribute more to therapeutic applications due to their other biological activities such as anticancer, analgesic, antioxidant, cardioprotective, neuroprotective, and antidiabetic .
5. Food and Fragrance Industries
- Summary of Application: Acetophenone derivatives are used in the food and fragrance industries, primarily for their orange blossom flavor .
- Methods of Application: They are also used as fragrance ingredients in detergents, soaps, and perfumes .
- Results or Outcomes: In addition to their biological applications, acetophenone derivatives are used in the food and fragrance industries .
6. Cosmetics Production
- Summary of Application: Acetophenones and their derivatives also have a variety of applications in the cosmetics production .
- Methods of Application: They are used in the making of odorless and colorless cosmetics with good antiseptic effects . They are also used in the production of sunscreen products to protect against UV radiation .
- Results or Outcomes: Acetophenones are employed in the production of alcohol, aldehydes, resins, esters, fragrances, and pharmaceuticals .
7. Antifungal Activity
- Summary of Application: 2,6-Dihydroxy-4-methoxyacetophenone exhibits antifungal activity .
- Methods of Application: This compound can be isolated from the root tissue of Sanguisorba minor .
- Results or Outcomes: It is a strong germination inhibitor on B. cinerea .
8. Flavourings for Animal Species
- Summary of Application: Acetophenones, including 2’,6’-Dihydroxy-4’-methoxyacetophenone, are used as flavourings for all animal species .
- Methods of Application: These compounds are added to animal feed to enhance its taste .
- Results or Outcomes: The use of these compounds as flavourings can improve the palatability of the feed and potentially enhance animal nutrition .
9. Treatment of Malaria
- Summary of Application: 2,6-Dihydroxy-4-methoxyacetophenone is an analog of Artemisinin that is effective in the treatment of malaria .
- Methods of Application: This compound can be isolated from Artemisia annua and used in the production of antimalarial drugs .
- Results or Outcomes: The use of this compound in the treatment of malaria has shown promising results .
Safety And Hazards
Propiedades
IUPAC Name |
1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)9-7(11)3-6(13-2)4-8(9)12/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSGTWUNURZTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80226044 | |
| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2',6'-Dihydroxy-4'-methoxyacetophenone | |
CAS RN |
7507-89-3 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7507-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methylphloroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007507893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phloretin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetophenone, 2',6'-dihydroxy-4'-methoxy- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80226044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-O-METHYLPHLOROACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82H3LB8M6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | 2',6'-Dihydroxy-4'-methoxyacetophenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029646 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



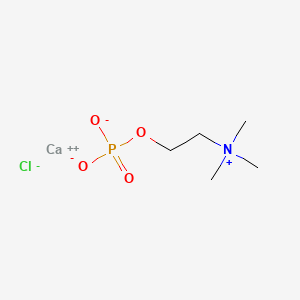

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
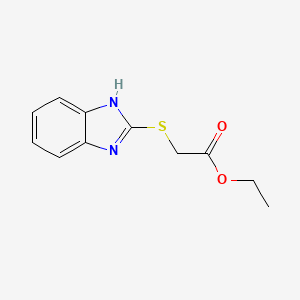

![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
